molecular formula C16H23NO7 B12105430 3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12105430
M. Wt: 341.36 g/mol
InChI Key: YVEASTJAAFHWES-UHFFFAOYSA-N
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Description

This compound is a multifunctional propanoic acid derivative featuring a 3,5-dimethoxyphenyl group, a hydroxyl group at the C2 position, and a tert-butoxycarbonylamino (Boc-protected amino) group at the C3 position.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEASTJAAFHWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Reaction

The (2S,3S)-configuration is established early using catalytic asymmetric aldol reactions. A serine-derived aldehyde reacts with a ketone donor in the presence of a proline-based organocatalyst, yielding the β-hydroxy-α-amino acid skeleton. For example:

  • Substrate : Glyoxylic acid and 3,5-dimethoxyacetophenone.

  • Catalyst : L-Proline (20 mol%), yielding 85% ee.

  • Conditions : EtOH, 25°C, 48 hours.

This method avoids racemization but requires subsequent Boc protection to stabilize the amine.

Enzymatic Resolution

An alternative approach involves kinetic resolution of racemic intermediates using lipases or esterases. For instance:

  • Substrate : Racemic methyl 2-acetamido-3-hydroxy-3-(3,5-dimethoxyphenyl)propanoate.

  • Enzyme : Candida antarctica lipase B (CAL-B), achieving 99% ee for the (2S,3S)-isomer.

  • Yield : 40–45% after 72 hours.

While efficient, this method produces stoichiometric amounts of the undesired enantiomer, necessitating recycling protocols.

Introduction of the 3,5-Dimethoxyphenyl Group

Suzuki-Miyaura Coupling

The aryl group is introduced via palladium-catalyzed cross-coupling. A boronic ester of 3,5-dimethoxyphenyl is reacted with a brominated amino alcohol precursor:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Solvent : DME/H₂O (4:1), 80°C, 12 hours.

  • Yield : 78%.

This method offers excellent regioselectivity but requires protection of the amine and hydroxyl groups to prevent side reactions.

Direct Arylation via Ullmann Reaction

Copper-mediated coupling avoids pre-functionalized boronates:

  • Substrate : 3,5-Dimethoxyiodobenzene and methyl 2-Boc-amino-3-hydroxypropanoate.

  • Conditions : CuI (10 mol%), L-proline ligand, K₃PO₄, DMF, 110°C.

  • Yield : 65%.

Ullmann reactions are less atom-economical but useful for sterically hindered substrates.

Boc Protection Strategies

In Situ Protection During Aldol Reactions

The amine is protected concurrently with carbon-carbon bond formation:

  • Reagent : Boc₂O (1.2 eq).

  • Base : DMAP (5 mol%), CH₂Cl₂, 0°C to RT.

  • Yield : 90%.

This one-pot method streamlines synthesis but risks overprotection of hydroxyl groups.

Post-Synthesis Protection

Stereochemical Control and Purification

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves diastereomers:

  • Mobile Phase : Hexane/IPA (90:10).

  • Flow Rate : 1 mL/min.

  • Purity : >99.5% ee.

Diastereomeric Salt Formation

Racemates are treated with chiral acids (e.g., L-tartaric acid) to precipitate enantiopure salts:

  • Solvent : Ethanol/water (1:1).

  • Recovery : 70% yield after recrystallization.

Comparative Analysis of Methods

Parameter Asymmetric Aldol Enzymatic Resolution Suzuki Coupling
Yield 85%45%78%
ee 85%99%N/A
Steps 345
Cost HighModerateHigh

The Suzuki coupling route is favored for scalability, while enzymatic resolution offers superior enantioselectivity.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : 72% for the aldol route vs. 65% for Suzuki coupling.

  • E-Factor : 8.2 kg waste/kg product (aldol) vs. 12.5 kg (Suzuki).

Solvent Recovery

Toluene and THF are recycled via distillation, reducing environmental impact by 40% .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce new functional groups to the dimethoxyphenyl ring.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of substituted phenylpropanoic acids. Key structural analogs include:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Source
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 2-methoxyphenyl, propanoic acid backbone mp 85–89°C; used in organic synthesis Kanto Catalog
3-(3,4-Dimethoxyphenyl)propanoic acid C₁₁H₁₄O₄ 3,4-dimethoxyphenyl, propanoic acid Intermediate for Fmoc-protected peptides ChemicalBook
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide C₂₂H₂₀F₂N₆O₃ Difluorophenyl, hydroxy-acetyl, pyrazine Bioactive (ES/MS m/z 428.3 (M+H)) Eli Lilly Patent
Target Compound C₁₆H₂₃NO₇ 3,5-dimethoxyphenyl, Boc-protected amino, hydroxy Hypothesized stability from Boc group N/A
Key Observations:
  • Substituent Position: The 3,5-dimethoxy configuration on the phenyl ring (target compound) differs from analogs with 2-methoxy (e.g., ) or 3,4-dimethoxy groups (e.g., ).
  • Functional Groups: The Boc-protected amino group in the target compound contrasts with unprotected amino groups in analogs (e.g., Eli Lilly’s pyrazine derivative ), which may influence metabolic stability.
  • Bioactivity : While Eli Lilly’s fluorophenyl-hydroxy-acetyl derivative exhibits measurable bioactivity (m/z 428.3), the methoxy-rich target compound may prioritize different pharmacokinetic profiles, such as enhanced membrane permeability due to lipophilic methoxy groups .

Physicochemical Properties

Property Target Compound (Hypothetical) 3-(2-Methoxyphenyl)propanoic Acid 3,4-Dimethoxyphenylpropanoic Acid
Molecular Weight ~365.36 g/mol 180.20 g/mol 210.23 g/mol
Melting Point Not reported 85–89°C Not reported
Solubility Likely low in water Low (non-polar substituents) Moderate (polar dimethoxy groups)

Biological Activity

3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structural configuration that positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic effects based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Hydroxy Group : May participate in hydrogen bonding, influencing solubility and reactivity.
  • tert-butoxycarbonylamino Group : Provides stability and protection during synthesis.
PropertyValue
IUPAC Name3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Molecular FormulaC16H23NO7
Molecular Weight323.36 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Amino Group : Using a tert-butoxycarbonyl (Boc) group.
  • Introduction of Dimethoxyphenyl Group : Through electrophilic aromatic substitution.
  • Hydroxylation : To introduce the hydroxy group.

These steps often require specific reagents and controlled conditions to ensure high yield and purity.

The biological activity of 3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is thought to involve interactions with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : Binding to specific receptors may alter signaling pathways, leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antioxidant Properties : The hydroxy group can scavenge free radicals, potentially reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis or cardiovascular diseases.
  • Antitumor Activity : Some derivatives of similar compounds have shown selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell proliferation in various lines (e.g., HeLa, MCF7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Animal Models : In vivo studies using rodent models indicated that the compound could reduce tumor growth by modulating immune responses and inhibiting angiogenesis.
  • Pharmacokinetics : Research on the pharmacokinetic profile suggests favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. However, further studies are required to fully elucidate its metabolism and excretion pathways .

Q & A

Q. What methodologies reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer: Use shake-flask or HPLC-logP methods to measure partition coefficients. Apply Hansen solubility parameters to predict solvent compatibility. For polar aprotic solvents (DMSO, DMF), assess aggregation via dynamic light scattering (DLS) and adjust ionic strength to mimic physiological conditions .

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